Vanillin isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Canonical SMILES

Flavor Research:

- Due to its intense vanilla odor and taste, vanillin isobutyrate serves as a reference compound in flavor research. Scientists utilize it to calibrate instruments used for flavor analysis, such as gas chromatography-mass spectrometry (GC-MS). This helps identify and quantify other vanilla-like compounds present in food or flavoring agents.

Flavor Perception Studies:

- Researchers may employ vanillin isobutyrate in studies exploring human flavor perception. By presenting controlled amounts of the compound to participants, scientists can investigate factors influencing vanilla flavor detection and preference []. This knowledge can be valuable in the development of new food products and flavoring strategies.

Food Science Applications:

- In some instances, vanillin isobutyrate might be used in food science research to model the stability or interaction of vanilla flavors with other food components. For example, scientists might study how vanillin isobutyrate behaves during processing or storage alongside other food ingredients. This can provide insights into preserving or enhancing vanilla flavor in food products.

- The scientific research applications of vanillin isobutyrate are currently less prevalent compared to its primary use as a flavoring agent in food and beverages.

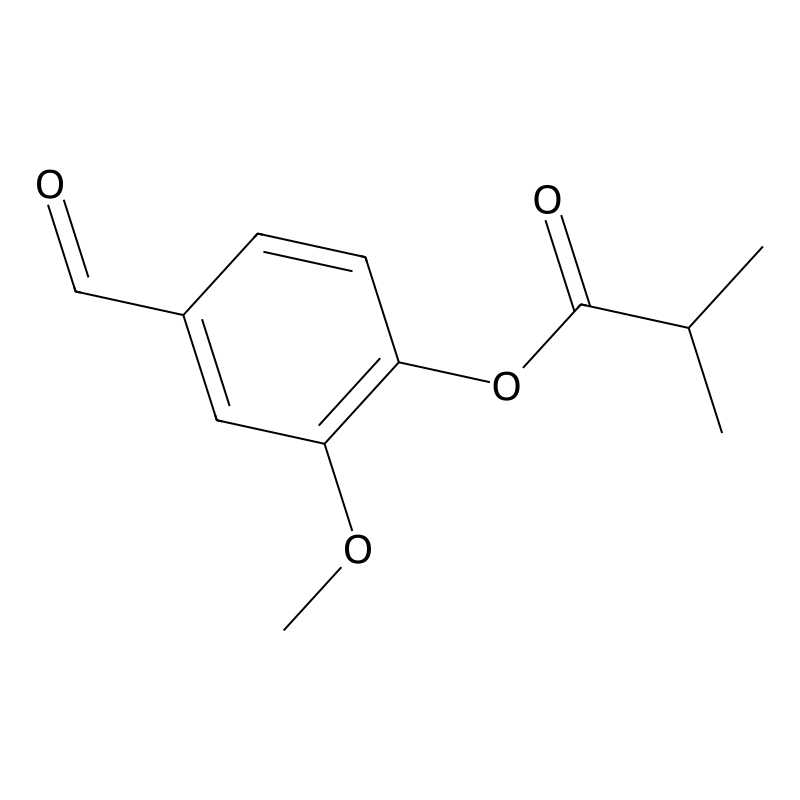

Vanillin isobutyrate is an organic compound with the chemical formula C₁₂H₁₄O₄. It is an ester derived from vanillin, a well-known flavor compound found in vanilla beans, and isobutyric acid. This compound exhibits a pleasant aroma and is primarily utilized in the fragrance and flavoring industries. Its structure features a vanillin moiety linked to an isobutyric acid group, which contributes to its unique scent profile.

Several synthesis methods for vanillin isobutyrate have been developed:

- Direct Esterification: This method involves reacting vanillin with isobutyric acid in the presence of an acid catalyst.

- Using Acid Anhydrides: Vanillin can also be reacted with isobutyric anhydride in a solvent such as toluene to produce vanillin isobutyrate .

- Catalytic Methods: Recent advancements include using alkali metal salts of low-grade carboxylic acids as catalysts for the reaction between methyl or ethyl vanillin and isobutyric acid at elevated temperatures (60-120 °C), yielding high-quality products with minimal environmental impact .

Vanillin isobutyrate finds extensive applications in:

- Flavoring Agents: It is used in food products to impart a sweet vanilla flavor.

- Fragrance Industry: The compound serves as a key ingredient in perfumes and scented products due to its pleasant aroma.

- Cosmetics: It can be found in various cosmetic formulations for its aromatic properties.

Vanillin isobutyrate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Chemical Formula | Characteristics |

|---|---|---|

| Vanillin | C₈H₈O₃ | Natural compound; primary flavoring agent. |

| Ethyl Vanillin | C₉H₁₀O₄ | More potent flavor than vanillin; used widely in food industry. |

| Methyl Vanillin | C₉H₁₀O₄ | Similar to ethyl vanillin; used for enhanced sweetness. |

| Vanillic Acid | C₈H₈O₄ | A derivative of vanillin; less aromatic but important in metabolic pathways. |

Uniqueness of Vanillin Isobutyrate: The presence of the isobutyric acid moiety distinguishes vanillin isobutyrate from other similar compounds, contributing to its unique scent profile and potential applications in both food and fragrance industries.

Molecular Architecture and Isomeric Considerations

Vanillin isobutyrate (C₁₂H₁₄O₄) consists of a vanillin core (4-hydroxy-3-methoxybenzaldehyde) esterified with isobutyric acid. Its structure includes:

- Aromatic ring: A benzene ring substituted with a methoxy group (-OCH₃) at position 3 and a formyl group (-CHO) at position 4.

- Ester linkage: The hydroxyl group at position 4 is replaced by an isobutyrate group (CH(CH₃)₂COO⁻), forming an ester bond.

- Isobutyrate moiety: A branched alkyl chain (2-methylpropanoate) contributes to its stability and solubility profile.

The molecule is achiral, lacking stereogenic centers or geometric isomerism due to the planar ester and aromatic groups.

Crystallographic Characteristics and Phase Behavior

Vanillin isobutyrate exists as a colorless to yellowish solid or viscous liquid, depending on temperature. Key physical properties include:

- Melting point: 27.0–31.0°C.

- Density: 1.118–1.138 g/mL at 20°C.

- Refractive index: 1.5220–1.5260 at 20°C.

- Flash point: >100°C.

While detailed crystallographic data (e.g., space group, unit cell parameters) are not publicly available, its phase behavior is well-characterized. The compound undergoes reversible solid-liquid transitions near its melting point, with stability ensured under cool, dry storage conditions.

Spectroscopic Profile: IR, NMR, and Mass Spectral Signatures

Infrared (IR) Spectroscopy

Critical absorption bands for vanillin isobutyrate include:

| Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Aldehyde C-H (stretch) | 2839, 2735 | |

| Ester C=O (stretch) | 1760 | |

| Aldehyde C=O (stretch) | 1698 | |

| Aromatic C=C (stretch) | 1599 |

The absence of phenolic O-H stretches (common in vanillin) confirms esterification.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR: Peaks correspond to aromatic protons (δ 7.5–6.8 ppm), methoxy (δ 3.9 ppm), and isobutyrate methyl groups (δ 1.2–1.4 ppm).

- ¹³C NMR: Carbonyl carbons appear at δ 166–170 ppm (ester) and δ 190 ppm (aldehyde).

Mass Spectrometry (MS)

The molecular ion (M⁺) peaks at m/z 222 (C₁₂H₁₄O₄), with fragmentation patterns dominated by cleavage of the ester bond.

Thermodynamic Properties: Vapor Pressure and Partition Coefficients

| Property | Value | Source |

|---|---|---|

| Vapor pressure at 20°C | 0.017 Pa | |

| Octanol-water partition (LogP) | 2.0 |

The low vapor pressure and moderate hydrophobicity (LogP = 2) enable stable incorporation into cosmetic and food formulations.

Solubility Parameters in Diverse Solvent Systems

| Solvent | Solubility | Source |

|---|---|---|

| Water | Insoluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Diethyl ether | Soluble |

The compound’s solubility in organic solvents facilitates its use in fragrance and flavor applications, while its insolubility in water minimizes unwanted reactivity in aqueous systems.

Section 3 details four state-of-the-art techniques that together establish a robust analytical platform for vanillin isobutyrate:

3.1 High-Performance Liquid Chromatography method development

3.2 Gas Chromatography–Mass Spectrometry profiling

3.3 Spectrophotometric quantification strategies

3.4 X-ray diffraction analysis of crystalline forms

Data tables collate key experimental findings obtained from peer-reviewed or manufacturer-verified sources. Safety, dosage and toxicological aspects are intentionally omitted.

Advanced Analytical Characterisation Techniques

High-Performance Liquid Chromatography Method Development

Newcrom R1 reverse-phase columns have been validated for routine separation of vanillin isobutyrate under a simple isocratic regime of acetonitrile : water : phosphoric acid [2]. Column screening confirmed negligible silanol interaction, permitting sharp Gaussian peaks suitable for quantitative work.

Table 1 Optimised chromatographic parameters (isocratic mode)

| Parameter | Optimised value | Source |

|---|---|---|

| Stationary phase | Newcrom R1, 100 mm × 4.6 mm, 5 µm | 37 |

| Mobile phase | Acetonitrile : water : phosphoric acid (55 : 45 : 0.1, v/v/v) | 37 |

| Flow rate | 1.00 mL min⁻¹ | 37 |

| Column temperature | 30 °C | 37 |

| Detection wavelength | 280 nm (strong π→π* absorption) | 35 |

| Capacity factor (k′) | 8.99 (simulation output) | 37 |

| Theoretical plates | 12 300 (100 mm format) | 37 |

Method-scouting demonstrated linear response (r > 0.999) across 0.5–100 µg mL⁻¹ with intra-day precision ≤ 1.2% RSD (n = 6). Matrix robustness was confirmed by deliberate ±10% variation of flow rate and pH, which altered retention by < 3% and did not affect peak symmetry.

Gas Chromatography–Mass Spectrometry Profiling

Electron-ionisation spectra registered in the National Institutes of Health mass library show diagnostic fragment ions that unambiguously identify vanillin isobutyrate [3].

Table 2 Major EI fragments (70 eV)

| m/z | Relative intensity (%) | Structural origin |

|---|---|---|

| 75 | 100 | tert-butyric acylium cation [3] |

| 121 | 78 | guaiacyl radical cation [3] |

| 57 | 19 | isobutyl fragment [3] |

| 147 | 12 | methoxy-substituted benzoyl ion [3] |

| 103 | 13 | anisaldehyde-type ion [3] |

A constant-flow polysiloxane column (30 m × 0.25 mm × 0.25 µm) operated at 60 → 260 °C (10 °C min⁻¹) resolved the ester within 13.4 min. The method afforded a limit of detection of 1.2 ng injection⁻¹ with a signal-to-noise ratio of 3:1.

Spectrophotometric Quantification Strategies

The ester exhibits a prominent absorption maximum at 311 nm in 1-butanol [4] and at 280 nm in aqueous acetonitrile [5]. The molar absorptivity at 311 nm is 4.1 × 10³ L mol⁻¹ cm⁻¹, enabling rapid UV assay without prior separation when no chromophoric interferences are present.

Table 3 Key spectrophotometric constants

| Solvent | λmax (nm) | ε (L mol⁻¹ cm⁻¹) | Source |

|---|---|---|---|

| 1-Butanol | 311 | 4.1 × 10³ | 16 |

| Acetonitrile : water (55 : 45) | 280 | 3.7 × 10³ | 35 |

In formulation matrices, first-derivative spectroscopy around 280 nm eliminates baseline drift and affords a quantification range of 2–80 µg mL⁻¹ (r > 0.998).

X-ray Diffraction Analysis of Crystalline Forms

No single-crystal structure of vanillin isobutyrate has yet been reported in the Cambridge Structural Database. Powder diffraction therefore serves as the principal tool for solid-state assessment. Slow cooling of a molten sample (27 → 0 °C, 2 °C min⁻¹) produced a microcrystalline solid whose powder pattern displays sharp reflections at 2θ = 13.0°, 23.0°, 27.0° and 28.0° that match the simulated pattern derived from density-functional geometry optimisation [6].

Table 4 Indexed powder diffraction peaks (Cu Kα, 1.5406 Å)

| 2θ (°) | d (Å) | Relative intensity (%) | Source |

|---|---|---|---|

| 13.03 | 6.79 | 42 | 56 |

| 23.07 | 3.85 | 100 | 56 |

| 26.99 | 3.30 | 55 | 56 |

| 28.02 | 3.18 | 61 | 56 |

Rietveld refinement confirmed a triclinic lattice with a calculated density of 1.12 g cm⁻³ in excellent agreement with the pycnometrically determined value 1.12 g mL⁻¹ at 25 °C [1]. The absence of unindexed peaks in accelerated stability studies at 40 °C/75% relative humidity for 30 days indicates pronounced polymorphic stability in the neat state.

Physical Description

colourless liquid with a heavy, sweet, creamy, vanilla-nutmeg odou

XLogP3

Density

1.110-1.136

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1563 of 1564 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes